1-(1,1-Dimethoxyethoxy)butane
Description
1-(1,1-Dimethoxyethoxy)butane (CAS: 85153-54-4) is an acetal derivative with the molecular formula C₈H₁₈O₃ and a molecular weight of 162.23 g/mol . Structurally, it consists of a butane backbone substituted with a dimethoxyethoxy group (–OCH₂CH(OCH₃)₂). This compound is primarily used in research and development, particularly in organic synthesis and specialty solvent applications. Its acetal functionality makes it reactive under acidic conditions, enabling its use as a protecting group for carbonyl compounds or in the formation of fragrances and flavorants .
Properties
CAS No. |
85153-54-4 |
|---|---|
Molecular Formula |
C8H18O3 |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
1-(1,1-dimethoxyethoxy)butane |
InChI |
InChI=1S/C8H18O3/c1-5-6-7-11-8(2,9-3)10-4/h5-7H2,1-4H3 |
InChI Key |
JEQCQCCFONGTMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(C)(OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1,1-Dimethoxyethoxy)butane can be synthesized through the reaction of butanal with methanol in the presence of an acid catalyst. The reaction typically involves the formation of an intermediate hemiacetal, which further reacts with methanol to form the acetal .
Industrial Production Methods
In industrial settings, the production of 1-(1,1-Dimethoxyethoxy)butane involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Commonly, continuous flow reactors are used to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(1,1-Dimethoxyethoxy)butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form butanoic acid and other oxidation products.
Reduction: Reduction reactions can convert it back to butanal.
Substitution: The ether groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides (e.g., NaBr) can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Butanoic acid and methanol.
Reduction: Butanal and methanol.
Substitution: Various substituted ethers depending on the nucleophile used.
Scientific Research Applications
1-(1,1-Dimethoxyethoxy)butane is used in several scientific research applications:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is used in studies involving metabolic pathways and enzyme reactions.
Medicine: It is explored for its potential in drug development and as a solvent in pharmaceutical formulations.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(1,1-Dimethoxyethoxy)butane involves its interaction with various molecular targets. The ether groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can influence metabolic pathways and biochemical reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(1,1-Dimethoxyethoxy)butane with structurally related acetals and ethers, emphasizing key physicochemical properties, applications, and hazards:
Key Structural and Functional Differences
Acetal vs. Ether Functionality :
- 1-(1,1-Dimethoxyethoxy)butane and 1,1-Dimethoxybutane are acetals, which hydrolyze to aldehydes/ketones under acidic conditions. In contrast, 1-tert-Butoxybutane is an ether, more resistant to hydrolysis but flammable .
- Acetaldehyde di-isoamyl acetal has a branched structure, enhancing its stability in hydrophobic matrices (e.g., perfumes) compared to linear acetals like 1-(1,1-Dimethoxyethoxy)butane .
Volatility and Solubility :
- Ethers (e.g., 1-tert-Butoxybutane) exhibit higher volatility than acetals due to weaker intermolecular forces.
- 1-(1-Ethoxyethoxy)butane’s hybrid structure balances polarity and hydrophobicity, making it suitable for GC-MS applications .
Toxicity and Handling: Most compounds lack comprehensive toxicity data, reflecting their niche R&D use. Acetaldehyde di-isoamyl acetal’s large size reduces bioavailability, but its environmental persistence remains unstudied .
Research Findings
- Synthetic Utility : 1-(1,1-Dimethoxyethoxy)butane’s acetal group is pivotal in protecting carbonyls during multi-step syntheses. Its stability in basic conditions contrasts with acid-labile variants like 1,1-Dimethoxybutane .
- Analytical Applications : 1-(1-Ethoxyethoxy)butane has been identified as a trace volatile in distilled beverages (e.g., Cognac), highlighting its role in flavor chemistry .
- Environmental Impact : Ethers like 1-tert-Butoxybutane are flagged for flammability, while acetals’ degradation products (e.g., formaldehyde) necessitate careful waste management .
Biological Activity
Overview of 1-(1,1-Dimethoxyethoxy)butane
1-(1,1-Dimethoxyethoxy)butane is an ether compound that features a butane backbone with dimethoxyethyl functional groups. This structure may influence its solubility, reactivity, and potential biological interactions. Understanding its biological activity requires examining its chemical properties and potential mechanisms of action.
Structure
- Molecular Formula : CHO
- Molecular Weight : 174.23 g/mol
- Functional Groups : Ether (–O–), alcohol (–OH)
Physical Properties
- Boiling Point : Approximately 160°C
- Solubility : Soluble in organic solvents; limited solubility in water.
The biological activity of ether compounds like 1-(1,1-Dimethoxyethoxy)butane can be attributed to several mechanisms:
- Membrane Interaction : Ethers can integrate into lipid bilayers, potentially altering membrane fluidity and permeability.
- Enzyme Modulation : They may act as substrates or inhibitors for various enzymes, influencing metabolic pathways.
- Receptor Binding : The compound could interact with specific receptors, affecting signaling pathways.
Case Studies and Research Findings
While specific studies on 1-(1,1-Dimethoxyethoxy)butane are scarce, related ether compounds have been investigated for their biological activities:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Diethyl ether | Anesthetic properties; affects neurotransmitter release | |
| Ethyl hexyl ether | Antimicrobial activity against Gram-positive bacteria | |
| Tetrahydrofuran | Cytotoxic effects in cancer cell lines |
Toxicological Data
Toxicological studies are essential for understanding the safety profile of new compounds:
- Acute Toxicity : Initial studies suggest low acute toxicity for similar ethers.
- Chronic Exposure : Long-term exposure data is limited; further studies are needed to assess potential carcinogenic effects.
Future Research Directions
To fully elucidate the biological activity of 1-(1,1-Dimethoxyethoxy)butane, future research should focus on:
- In vitro Studies : Assessing cytotoxicity and enzyme interactions using cell lines.
- In vivo Studies : Evaluating pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : Investigating specific pathways influenced by the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
